4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid
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Overview
Description
4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a benzoic acid moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the ethoxycarbonyl and methyl groups, and the coupling with the benzoic acid moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The ethoxycarbonyl and methyl groups can be introduced through esterification and alkylation reactions, respectively.
Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with benzoic acid using coupling reagents such as carbodiimides or through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
4-[(3-Ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-3-28-22(27)17-13(2)18(14-7-5-4-6-8-14)29-20(17)23-19(24)15-9-11-16(12-10-15)21(25)26/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWGPVPDQFUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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